(R)-1-(3,4-dimethoxyphenyl)propan-2-ol
Overview
Description
(R)-1-(3,4-dimethoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Synthesis
(R)-1-(3,4-dimethoxyphenyl)propan-2-ol has been a subject of interest in stereoselective synthesis. Collier et al. (1997) investigated the selective reduction of a related compound, leading to a product with high purity after column chromatography. This study highlights the compound's relevance in stereochemistry and its potential for producing specific enantiomers (Collier, Fisher, & Schulz, 1997).
Cardioselectivity Studies
The compound has also been studied for its cardioselectivity. Rzeszotarski et al. (1979) synthesized a series of related compounds, including 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, and found substantial cardioselectivity in certain derivatives. This study contributes to understanding the cardioselective properties of beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Microwave-Mediated Reduction
In a study by Lutsenko and Moberg (2001), microwave-mediated ruthenium-catalyzed asymmetric hydrogen transfer was employed, demonstrating the use of this compound in catalysis and reduction reactions. This method achieved high yield and enantioselectivity, illustrating the compound's utility in efficient and selective synthetic processes (Lutsenko & Moberg, 2001).
Lignin Model Compound Studies
Yokoyama (2015) examined the compound as a model in the study of lignin, particularly focusing on the acidolysis mechanism. This research provides insights into the chemical behavior of lignin and its derivatives, which is crucial for developing sustainable chemical processes (Yokoyama, 2015).
Molecular Structure Analysis
Nitek et al. (2020) reported the crystal structures of derivatives of this compound, contributing to a deeper understanding of the molecular organization and interactions of these compounds. This study is valuable for the field of crystallography and molecular design (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Properties
IUPAC Name |
(2R)-1-(3,4-dimethoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDGWGMDAQESJ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692848 | |
Record name | (2R)-1-(3,4-Dimethoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161121-03-5 | |
Record name | (2R)-1-(3,4-Dimethoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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